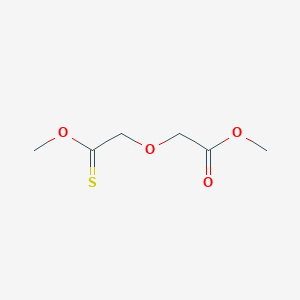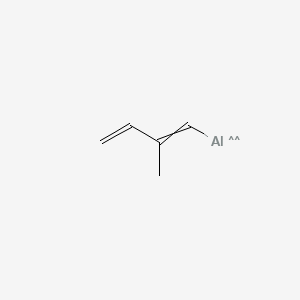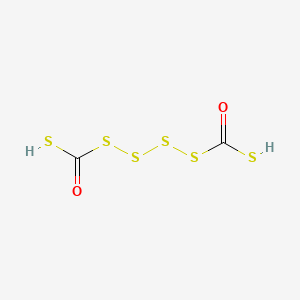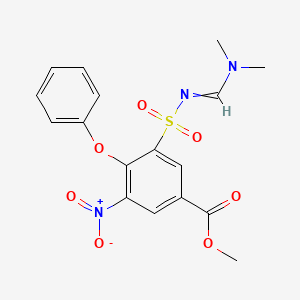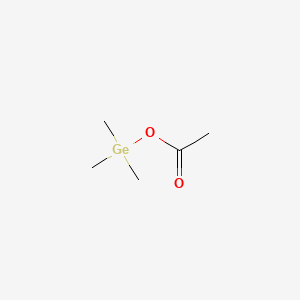
Germane, acetoxytrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:
(CH3)3GeCl+CH3COOH→(CH3)3GeOCOCH3+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.
Industrial Production Methods
On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
Germane, acetoxytrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Germane (GeH₄): Similar in structure but lacks the acetoxy group.
Trimethylgermane (Ge(CH₃)₃): Similar but without the acetoxy group.
Acetoxytrimethylsilane (Si(CH₃)₃OCOCH₃): Silicon analogue with similar structure.
Uniqueness
Germane, acetoxytrimethyl- is unique due to the presence of both germanium and an acetoxy group, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
1118-13-4 |
|---|---|
Molekularformel |
C5H12GeO2 |
Molekulargewicht |
176.78 g/mol |
IUPAC-Name |
trimethylgermyl acetate |
InChI |
InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3 |
InChI-Schlüssel |
WYYQJDBZXXZDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



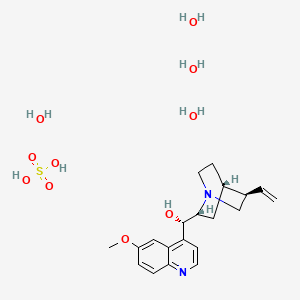
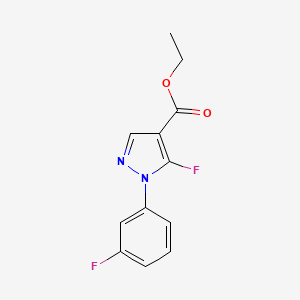
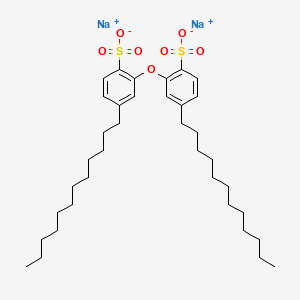
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
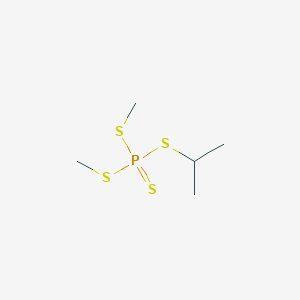
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)


